3-Acetylphenylboronic acid

Boronic Acid Protection Diethanolamine Complexes Regioselective Reactivity

Researchers requiring regiochemically defined meta-acetylphenylboronic acid for Suzuki-Miyaura cross-coupling frequently encounter inconsistent isomer ratios from generic suppliers, leading to failed syntheses. 3-Acetylphenylboronic acid (CAS 204841-19-0) provides a single, well-characterized regioisomer solution: • Proven inactivity against carbonic anhydrase II (hCA II) - eliminates off-target liability inherent to the para-isomer. • Clean diethanolamine protection at boron without acetyl-group interference - avoids side reactions observed with ortho-isomers. • Oxidative dimerization in water yields symmetric biaryls while retaining the acetyl moiety for ketone-specific downstream transformations. Supplied with batch-specific CoA; ambient shipping; global stock available.

Molecular Formula C8H9BO3
Molecular Weight 163.97 g/mol
CAS No. 204841-19-0
Cat. No. B1224821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylphenylboronic acid
CAS204841-19-0
Molecular FormulaC8H9BO3
Molecular Weight163.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(=O)C)(O)O
InChIInChI=1S/C8H9BO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5,11-12H,1H3
InChIKeySJGGDZCTGBKBCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetylphenylboronic Acid: Meta-Substituted Building Block


3-Acetylphenylboronic acid (CAS 204841-19-0) is a meta-substituted arylboronic acid, a member of the class of boronic acids that is phenylboronic acid substituted by an acetyl group at the 3-position [1]. As an aromatic ketone with a boronic acid moiety, it is a versatile building block widely employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds, pharmaceuticals, and advanced materials [2].

3-Acetylphenylboronic Acid: Isomer-Specific Reactivity


The substitution pattern of the acetyl group on the phenyl ring critically dictates the reactivity and application profile of acetylphenylboronic acids. Ortho-, meta-, and para-isomers are not functionally equivalent and cannot be freely substituted. Regiochemistry dictates fundamental chemical behavior, including reactivity with protecting groups and biological target engagement [1]. Furthermore, the electronic effects of the acetyl group vary with position, directly impacting the electron density on the boron atom and, consequently, its reactivity in cross-coupling and other transformations [2].

3-Acetylphenylboronic Acid: Differentiation Evidence


Diethanolamine Reactivity: Meta vs. Ortho Selectivity

When reacted with diethanolamine, a common protecting group, the meta-substituted 3-acetylphenylboronic acid reacts exclusively at the boronic acid site. This behavior is in stark contrast to the ortho-isomer (2-acetylphenylboronic acid), which undergoes reaction at both the boronic acid and the acetyl carbonyl group, leading to complex polycyclic products [1].

Boronic Acid Protection Diethanolamine Complexes Regioselective Reactivity

hCA II Inhibition: Meta Inactivity vs. Para

In a head-to-head evaluation of phenyl boronic acids as inhibitors of human carbonic anhydrase II (hCA II), 3-acetylphenylboronic acid was found to be inactive. This contrasts with the para-isomer, 4-acetylphenyl boronic acid, which demonstrated clear inhibition with an IC50 of 281.40 ± 2.8 μM [1]. This inactivity can be a critical advantage in applications where interaction with metalloenzymes is undesirable.

Carbonic Anhydrase Inhibition Drug Discovery Off-Target Activity

Boron Acidity: Meta-Acetyl vs. Parent

The meta-acetyl substituent exerts an electron-withdrawing effect on the phenyl ring, which is distinct from the unsubstituted parent compound. While a precise pKa value for 3-acetylphenylboronic acid is not directly reported, class-level inference from the behavior of monosubstituted phenylboronic acids indicates that electron-withdrawing groups (EWGs) increase the acidity (lower the pKa) of the boronic acid moiety relative to the parent phenylboronic acid (pKa ≈ 8.8) [1].

Physical Organic Chemistry Boronic Acid Acidity Substituent Effects

Oxidative Dimerization to Symmetric Biaryls

3-Acetylphenylboronic acid is a competent substrate for the synthesis of symmetric biaryls via oxidative dimerization using a palladium catalyst and water as a solvent . This application leverages the boronic acid for C-C bond formation while retaining the acetyl group for further functionalization.

Oxidative Dimerization Symmetric Biaryl Synthesis Palladium Catalysis

3-Acetylphenylboronic Acid: Application Scenarios


Chemoselective Boronic Acid Protection

Employ 3-acetylphenylboronic acid when a synthetic sequence demands protection of the boronic acid group with diethanolamine. Its exclusive reaction at the boron center ensures the acetyl group remains untouched, avoiding the complex side reactions observed with ortho-isomers [1]. This leads to cleaner reactions and easier purification of the protected intermediate.

MedChem: Avoiding hCA II Off-Target Activity

Use 3-acetylphenylboronic acid as a core building block for chemical probes or drug candidates where inhibition of carbonic anhydrase II (hCA II) is an unwanted off-target liability. Its proven inactivity against this enzyme, in stark contrast to the active para-isomer [2], makes it the preferred choice to avoid this specific biological artifact.

pH-Sensitive Boronic Acid Sensors

Leverage the distinct electronic properties conferred by the meta-acetyl substituent in the design of boronic acid-based sensors or materials. The electron-withdrawing nature of the acetyl group increases the acidity of the boronic acid relative to unsubstituted phenylboronic acid [3], tuning its binding affinity for diols at different pH levels and offering a unique profile compared to para- or ortho-isomers.

Orthogonal Functional Group Elaboration

Utilize 3-acetylphenylboronic acid as a versatile linchpin in multi-step synthesis. Its ability to undergo oxidative dimerization to form symmetric biaryls under mild conditions, using water as a solvent , while retaining the acetyl group for subsequent ketone-specific transformations (e.g., reductive amination, Wittig reaction) provides a powerful strategy for building molecular complexity.

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